Pan-Mutant KRAS Binding Affinity: SAH-SOS1A vs. SAH-SOS1B
SAH-SOS1A demonstrates sequence-specific, nanomolar binding to multiple KRAS mutants, whereas the negative control peptide SAH-SOS1B shows no detectable binding under identical conditions [1]. Fluorescence polarization assays using recombinant His6-KRAS proteins (wild-type, G12D, G12V, G12C, G12S, Q61H) yielded binding affinities of 100–175 nM for SAH-SOS1A, while SAH-SOS1B exhibited zero binding activity [2].
| Evidence Dimension | Binding affinity (Kd/EC50) |
|---|---|
| Target Compound Data | SAH-SOS1A: 100–175 nM across WT and mutant KRAS proteins (G12D, G12V, G12C, G12S, Q61H) |
| Comparator Or Baseline | SAH-SOS1B: No binding detected |
| Quantified Difference | Absolute difference in binding activity; SAH-SOS1A engages all tested isoforms, SAH-SOS1B shows no measurable interaction |
| Conditions | Fluorescence polarization assay with recombinant His6-KRAS proteins |
Why This Matters
This direct, sequence-specific binding differentiates SAH-SOS1A from inactive control peptides and confirms that staple placement critically determines target engagement, which is essential for experimental reproducibility and for distinguishing true on-target effects from artifacts.
- [1] Leshchiner ES, Parkhitko A, Bird GH, et al. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices. Proc Natl Acad Sci U S A. 2015;112(6):1761-1766. doi:10.1073/pnas.1413185112 View Source
- [2] Leshchiner ES, Parkhitko A, Bird GH, et al. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices. Proc Natl Acad Sci U S A. 2015;112(6):1761-1766. doi:10.1073/pnas.1413185112 View Source
